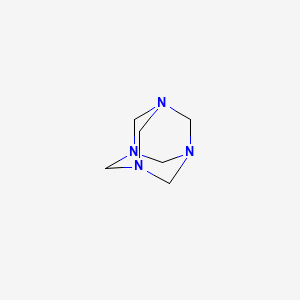
4-Butylbiphenyl
Descripción general
Descripción
4-Butylbiphenyl is a chemical compound with the molecular formula C16H18 . It has an average mass of 210.314 Da and a monoisotopic mass of 210.140854 Da .
Molecular Structure Analysis
The molecular structure of 4-Butylbiphenyl consists of a biphenyl group with a butyl group attached to one of the phenyl rings . The exact 3D structure can be found in various chemical databases .
Aplicaciones Científicas De Investigación
Electrochemical Oxidation : A study investigated the electrochemical oxidation of sterically hindered 4-aminobiphenyls, including derivatives of 4-Butylbiphenyl. It was found that electron transfer leads to the formation of radical cations and is reversible in acetonitrile. This research provides insights into the thermodynamics and reaction constants of these compounds (Hertl, Rieker, & Speiser, 1986).
Thermal Transformations : Another study focused on the thermal stability of 4-tert-butylbiphenyl. It revealed the competition between cracking and isomerization reactions of alkyl substituents on the aromatic ring, providing insights into the kinetics of transformations in this system (Repkin, Nesterova, Nesterov, & Golovin, 2010).
Thermodynamic Functions : Research on the heat capacities and thermodynamic functions of 4-tert-butylbiphenyl revealed important information about the phase transitions, vapor pressures, and enthalpies of these compounds. This study contributes to understanding the thermodynamic properties of 4-Butylbiphenyl in different states (Varushchenko, Efimova, Druzhinina, Tkachenko, Nesterov, Nesterova, & Verevkin, 2010).
Thermochemical Studies : A study on the standard massic energies of compounds of 4-tert-butylbiphenyl measured at 298.15 K explored the standard enthalpies of vaporization, fusion, and sublimation. This research provides essential data on the formation energies and thermodynamic properties of these compounds (Melkhanova, Pimenova, Chelovskaya, Miroshnichenko, Pashchenko, Nesterov, & Naumkin, 2009).
Molecular Structure Analysis : The crystal and molecular structure of 4′-n-butyl-4-cyanobiphenyl (4CB), a compound related to 4-Butylbiphenyl, was determined, providing insights into its molecular packing and interactions. This information is crucial for understanding the material properties of similar biphenyl derivatives (Vani, 1983).
Ecotoxicological Evaluation : A study assessed the toxicological effects of 4-aminobiphenyl, which is structurally similar to 4-Butylbiphenyl. The research used a battery of ecotoxicological model systems and found that 4-aminobiphenyl is toxic to aquatic organisms and mammalian cells, highlighting the importance of comprehensive testing for related compounds (Jiangning, Hongxia, Ying, Wei, Jie, Junfeng, & Zi-chun, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-butyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZRFNMDCBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891221 | |
| Record name | 4-Butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbiphenyl | |
CAS RN |
37909-95-8 | |
| Record name | 4-Butylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BUTYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)





![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)

